Z-Pyr-OH

Description

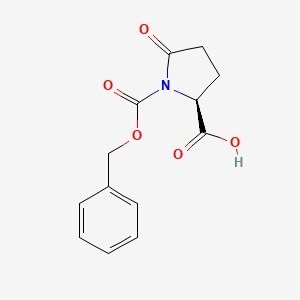

The exact mass of the compound this compound is 263.07937252 g/mol and the complexity rating of the compound is 375. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSFUGXCSGOKJX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32159-21-0, 80953-62-4 | |

| Record name | 1-(Phenylmethyl) (2S)-5-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32159-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzyl hydrogen (S)-5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-benzyl hydrogen 5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Z-Pyr-OH in Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide chemistry and therapeutic peptide development, the strategic incorporation of modified amino acids is paramount for enhancing stability, modulating conformation, and improving biological activity. Among these, the N-terminal pyroglutamic acid (pGlu) residue holds a significant position. This modification, characterized by the cyclization of a glutamine or glutamic acid residue, confers remarkable resistance to enzymatic degradation by aminopeptidases, thereby extending the in-vivo half-life of peptide drugs. Z-Pyr-OH, or N-Benzyloxycarbonyl-L-pyroglutamic acid, is a key building block that facilitates the direct and efficient introduction of this crucial pGlu moiety during solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the role of this compound in peptide chemistry, detailing its application in synthesis, its impact on peptide properties, and its utility as a chiral resolving agent.

Core Concepts: The Significance of Pyroglutamic Acid

The presence of a pyroglutamyl residue at the N-terminus of a peptide imparts several advantageous properties:

-

Enhanced Enzymatic Stability: The cyclic lactam structure of pGlu blocks the N-terminal amino group, rendering the peptide resistant to degradation by aminopeptidases, which are ubiquitous in biological systems. This increased stability is a critical factor in the design of long-acting peptide therapeutics.

-

Conformational Rigidity: The five-membered ring of pyroglutamic acid introduces a degree of conformational constraint on the peptide backbone. This can lead to a more defined three-dimensional structure, which may be crucial for optimal receptor binding and biological function.

-

Natural Occurrence: The pGlu modification is found in numerous naturally occurring bioactive peptides, including Gonadotropin-Releasing Hormone (GnRH) and Thyrotropin-Releasing Hormone (TRH), highlighting its evolutionary importance in peptide function.[1][2]

This compound: A Protected Building Block for Peptide Synthesis

This compound is the N-protected form of L-pyroglutamic acid, with the benzyloxycarbonyl (Z) group serving to protect the amide nitrogen within the pyroglutamate ring. This protection is crucial for its application in stepwise peptide synthesis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₅ | [3] |

| Molecular Weight | 263.25 g/mol | [3] |

| CAS Number | 32159-21-0 | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 134-136 °C | |

| Solubility | Soluble in DMF, DCM, and other common organic solvents used in peptide synthesis. |

Spectroscopic Characterization of this compound

Spectroscopic data is vital for the quality control and identification of this compound.

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.40-7.25 (m, 5H, Ar-H), 5.20 (s, 2H, CH₂-Ph), 4.80-4.70 (m, 1H, α-CH), 2.70-2.40 (m, 4H, β-CH₂ and γ-CH₂) |

| FT-IR (KBr) | ν (cm⁻¹): ~3300 (O-H stretch of carboxylic acid), ~1740 (C=O stretch of Z-group urethane), ~1700 (C=O stretch of carboxylic acid), ~1680 (C=O stretch of lactam) |

| Mass Spectrometry (ESI-MS) | m/z: 264.08 [M+H]⁺, 286.06 [M+Na]⁺. Fragmentation typically involves the loss of the benzyl group (91 Da) and CO₂ (44 Da). |

Application of this compound in Solid-Phase Peptide Synthesis (SPPS)

The primary role of this compound in peptide chemistry is its use as a building block for the direct incorporation of the N-terminal pyroglutamyl residue during SPPS. The Z-group is compatible with both Boc and Fmoc solid-phase synthesis strategies.

Coupling Efficiency of this compound

| Coupling Reagent | Relative Reactivity/Efficiency | Key Considerations | Reference |

| HATU | Very High | Often the first choice for difficult couplings, including hindered amino acids. High cost. | |

| HBTU | High | A widely used and effective coupling reagent. | |

| PyBOP | High | Effective for a broad range of amino acids. |

Note: The actual coupling efficiency can vary depending on the specific peptide sequence, the resin used, and the reaction conditions. Monitoring the coupling reaction with a qualitative test (e.g., Kaiser test) is always recommended.

Experimental Protocol: Manual SPPS Coupling of this compound

This protocol outlines the manual coupling of this compound as the final amino acid in a standard solid-phase peptide synthesis workflow.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or PyBOP)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Kaiser test kit

-

Solid-phase synthesis vessel

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

-

Deprotection: If the N-terminus is protected, perform the deprotection step according to the synthesis strategy (e.g., 20% piperidine in DMF for Fmoc deprotection). Wash the resin thoroughly with DMF.

-

Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of the resin beads to confirm the presence of the free primary amine. A positive result is indicated by a blue color.

-

Activation of this compound:

-

In a separate reaction vial, dissolve this compound (3 equivalents relative to the resin substitution) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution.

-

Allow the activation to proceed for 2-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Drain the DMF from the resin.

-

Add the activated this compound solution to the resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. For potentially difficult couplings, the reaction time can be extended.

-

-

Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates the completion of the coupling reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

Cleavage and Deprotection: The final peptide can be cleaved from the resin and the side-chain protecting groups removed using the appropriate cleavage cocktail (e.g., a trifluoroacetic acid-based cocktail).

Workflow for SPPS of a pGlu-Peptide using this compound

This compound in Chiral Resolution

Beyond its role in peptide synthesis, Z-L-pyroglutamic acid can be employed as a chiral resolving agent for racemic amines. This application leverages the formation of diastereomeric salts with distinct physical properties, allowing for their separation.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The carboxylic acid moiety of Z-L-pyroglutamic acid can react with a racemic mixture of a basic amine to form a pair of diastereomeric salts:

-

(L)-Z-Pyr-O⁻ • (R)-Amine-H⁺

-

(L)-Z-Pyr-O⁻ • (S)-Amine-H⁺

These diastereomers have different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation by filtration. The resolved amine can then be liberated from the salt by treatment with a base.

General Protocol for Chiral Resolution of a Racemic Amine

This protocol provides a general outline for the chiral resolution of a racemic amine using Z-L-pyroglutamic acid. Optimization of solvent, temperature, and stoichiometry is typically required for each specific amine.

Materials:

-

Racemic amine

-

Z-L-pyroglutamic acid

-

Appropriate solvent (e.g., ethanol, methanol, acetone, or mixtures with water)

-

Acid (e.g., HCl) and Base (e.g., NaOH) solutions

-

Filtration apparatus

Procedure:

-

Salt Formation:

-

Dissolve the racemic amine in a suitable solvent.

-

Add an equimolar amount of Z-L-pyroglutamic acid to the solution.

-

Stir the mixture, and if necessary, gently heat to ensure complete dissolution.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.

-

Seeding with a small crystal of the desired diastereomer can aid in crystallization.

-

-

Separation:

-

Collect the crystallized diastereomeric salt by filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent.

-

-

Liberation of the Enantiopure Amine:

-

Dissolve the separated diastereomeric salt in water.

-

Basify the solution with an aqueous base (e.g., NaOH) to deprotonate the amine.

-

Extract the free amine with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the resolved amine.

-

-

Recovery of the Resolving Agent:

-

Acidify the remaining aqueous layer with an acid (e.g., HCl) to protonate the Z-L-pyroglutamic acid.

-

Extract the Z-L-pyroglutamic acid with an organic solvent.

-

Dry the organic layer and evaporate the solvent to recover the resolving agent.

-

Logical Workflow for Chiral Resolution

Impact of N-Terminal Pyroglutamic Acid on Bioactive Peptides

The incorporation of a pyroglutamyl residue, often facilitated by the use of this compound in synthesis, has a profound impact on the stability and activity of many therapeutic peptides.

Comparative Stability of pGlu-Peptides

While specific half-life data comparing a wide range of pGlu-peptides with their Gln-analogs is not compiled in a single source, the principle of increased stability is well-established. For instance, the natural GnRH decapeptide, which has an N-terminal pGlu, has a very short half-life of 2-4 minutes in circulation. Synthetic analogs are often designed to further improve upon this stability.

| Peptide | N-terminus | Reported Half-life/Stability | Context | Reference |

| GnRH | pGlu | 2-4 minutes | In-vivo circulation | |

| TRH | pGlu | ~6.5 minutes | In normal human subjects | |

| [Gln¹]-GnRH | Gln | Significantly shorter than GnRH | Susceptible to aminopeptidase degradation | Principle-based |

| [Gln¹]-TRH | Gln | Significantly shorter than TRH | Susceptible to aminopeptidase degradation | Principle-based |

Signaling Pathways of pGlu-Containing Peptides

The biological effects of pGlu-containing peptides like GnRH and TRH are mediated through their interaction with specific G-protein coupled receptors (GPCRs), initiating complex intracellular signaling cascades.

Upon binding of GnRH to its receptor on pituitary gonadotrophs, the Gαq/11 subunit of the associated G-protein is activated. This initiates a cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG, along with calcium, activates protein kinase C (PKC). These signaling events ultimately lead to the activation of mitogen-activated protein kinase (MAPK) pathways, resulting in the transcription of the luteinizing hormone (LH) and follicle-stimulating hormone (FSH) subunit genes and the secretion of these gonadotropins.

Similar to GnRH, TRH binds to its GPCR on pituitary thyrotrophs, leading to the activation of the Gαq/11 protein. This stimulates phospholipase C-β (PLCβ), which hydrolyzes PIP₂ to generate IP₃ and DAG. The subsequent increase in intracellular calcium and activation of PKC lead to the synthesis and secretion of Thyroid-Stimulating Hormone (TSH).

Conclusion

This compound is an indispensable tool in modern peptide chemistry, providing a straightforward and efficient means of introducing the N-terminal pyroglutamyl residue. This modification is a critical strategy for enhancing the stability of therapeutic peptides against enzymatic degradation, a key challenge in drug development. Furthermore, the ability of Z-L-pyroglutamic acid to act as a chiral resolving agent underscores its versatility. A thorough understanding of the properties of this compound, its reactivity in peptide synthesis, and the biological implications of the pGlu modification is essential for researchers and scientists working at the forefront of peptide-based drug discovery and development. This guide has provided a detailed overview of these aspects, offering both theoretical background and practical protocols to aid in the successful application of this compound in the laboratory.

References

An In-depth Technical Guide to Z-Pyr-OH: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Pyr-OH, chemically known as N-Benzyloxycarbonyl-L-pyroglutamic acid, is a pivotal molecule in the fields of biochemistry and pharmaceutical sciences. As a protected derivative of pyroglutamic acid, it serves as a crucial building block in the synthesis of peptides and other bioactive molecules.[1][2] Its unique structural features, combining the rigid five-membered lactam ring of pyroglutamic acid with the widely used benzyloxycarbonyl (Z) protecting group, make it an invaluable tool for researchers. This guide provides a comprehensive overview of the chemical properties, structure, and key experimental applications of this compound.

Chemical Properties and Structure

This compound is a white solid at room temperature.[2][3] Its chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-5-oxo-1-(phenylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | [4] |

| Synonyms | Cbz-L-pyroglutamic acid, N-Benzyloxycarbonyl-L-pyroglutamic acid, Z-L-pGlu-OH | |

| CAS Number | 32159-21-0 | |

| Molecular Formula | C13H13NO5 | |

| Molecular Weight | 263.25 g/mol | |

| Melting Point | 128-130 °C | |

| Boiling Point | 525.4 ± 50.0 °C (Predicted) | |

| Solubility | DMSO (Slightly), Methanol (Sparingly) | |

| pKa | 3.03 ± 0.20 (Predicted) | |

| Appearance | White Powder | |

| Storage | Sealed in dry, 2-8°C | |

| InChI Key | VHSFUGXCSGOKJX-JTQLQIEISA-N | |

| SMILES | O=C(O)[C@H]1NC(=O)C(OCC2=CC=CC=C2)=O |

Experimental Protocols

Synthesis of this compound from Z-L-Glutamic Anhydride

A common method for the synthesis of N-protected pyroglutamic acid derivatives involves the cyclization of the corresponding N-protected glutamic acid. The following protocol is adapted from established procedures for the synthesis of Z-pGlu-OH.

Materials:

-

Z-L-glutamic anhydride

-

Dicyclohexylcarbodiimide (DCC)

-

Dicyclohexylamine (DCHA)

-

Tetrahydrofuran (THF)

-

Diethyl ether (Et2O)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na2SO4)

-

Petroleum ether

Procedure:

-

Formation of Z-pGlu-OH·DCHA salt:

-

Dissolve Z-L-glutamic anhydride in a mixture of THF and Et2O.

-

Slowly add a solution of DCHA in Et2O to the reaction mixture with stirring.

-

Continue stirring for 12 hours.

-

Filter the resulting precipitate (Z-pGlu-OH·DCHA salt), wash with Et2O, and recrystallize from a suitable solvent system like chloroform/Et2O or methanol. A quantitative yield is expected.

-

-

Conversion to this compound:

-

Suspend the Z-pGlu-OH·DCHA salt in a biphasic mixture of 1M HCl and EtOAc.

-

Stir the mixture for 1 hour to allow for the conversion of the salt to the free acid.

-

Separate the organic phase.

-

Wash the organic phase with water.

-

Dry the organic phase over anhydrous Na2SO4.

-

Concentrate the solution under reduced pressure.

-

Recrystallize the resulting residue from an EtOAc/petroleum ether mixture to yield pure this compound. An expected yield is around 88%.

-

Use of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable reagent for the introduction of an N-terminal pyroglutamyl residue in a peptide sequence. This modification can enhance the stability of peptides against enzymatic degradation. The following is a general protocol for the coupling of this compound to a resin-bound peptide.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin in DMF.

-

Deprotect the N-terminal amino group of the resin-bound peptide according to the appropriate chemistry (e.g., piperidine for Fmoc-SPPS).

-

Wash the resin thoroughly with DMF.

-

-

Coupling Reaction:

-

Dissolve this compound, the coupling reagent (e.g., HBTU), and the base (e.g., DIPEA) in DMF.

-

Add the activated this compound solution to the washed peptide-resin.

-

Agitate the reaction mixture for a sufficient time to ensure complete coupling (typically 1-2 hours).

-

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin extensively with DMF and then with DCM to remove any unreacted reagents and byproducts.

-

-

Cleavage and Deprotection:

-

Cleave the peptide from the resin and remove the Z-protecting group and any side-chain protecting groups using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Biological Significance and Applications

This compound and its parent molecule, pyroglutamic acid, are of significant interest in drug development due to their presence in various biologically active peptides and their potential therapeutic effects.

-

Neuroprotection: Derivatives of pyroglutamic acid are being investigated for their potential as neuroprotective agents and cognitive enhancers. While specific signaling pathways for this compound are not yet fully elucidated, the pyroglutamic acid moiety is known to be involved in brain metabolism and may interact with glutamate receptors.

-

Peptide Stability: The N-terminal pyroglutamyl residue formed from this compound protects peptides from degradation by aminopeptidases, thereby increasing their in vivo half-life and therapeutic efficacy.

-

Flavor Chemistry: Pyroglutamic acid and its derivatives are also utilized in the food industry as flavor enhancers.

Conclusion

This compound is a versatile and indispensable reagent in synthetic and medicinal chemistry. Its well-defined chemical properties and structure, coupled with its utility in peptide synthesis, make it a valuable tool for researchers and drug development professionals. The experimental protocols provided in this guide offer a practical framework for its synthesis and application. Further research into the specific biological activities and signaling pathways modulated by this compound and its derivatives holds promise for the development of new therapeutic agents.

References

Z-Pyr-OH for N-Terminal Pyroglutamic Acid Introduction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyloxycarbonyl-L-pyroglutamic acid (Z-Pyr-OH), a key reagent for the introduction of N-terminal pyroglutamic acid (pGlu) residues in synthetic peptides. The presence of an N-terminal pGlu moiety is a critical structural feature in many biologically active peptides, conferring enhanced stability against enzymatic degradation and often playing a crucial role in receptor binding and biological activity. This guide details the chemical properties of this compound, its synthesis, and its application in peptide synthesis, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective utilization.

Introduction to N-Terminal Pyroglutamic Acid

Pyroglutamic acid is a cyclic lactam derivative of glutamic acid. In native peptides and proteins, it is formed post-translationally by the intramolecular cyclization of an N-terminal glutamine or, less commonly, glutamic acid residue. This modification protects the peptide from degradation by aminopeptidases, which require a free N-terminal amine for their activity, thus prolonging the peptide's biological half-life. Notable examples of peptides containing an N-terminal pyroglutamyl residue include Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH).[1][2]

In synthetic peptide chemistry, the direct incorporation of a protected pyroglutamic acid derivative like this compound during solid-phase peptide synthesis (SPPS) is a preferred method over the in-situ cyclization of a terminal glutamine residue. This direct approach offers greater control over the reaction, leading to a more homogenous product and higher purity.

Chemical and Physical Properties of this compound

This compound, also known as N-Benzyloxycarbonyl-L-pyroglutamic acid or Cbz-L-pyroglutamic acid, is a white solid. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 32159-21-0 |

| Molecular Formula | C₁₃H₁₃NO₅ |

| Molecular Weight | 263.25 g/mol |

| Melting Point | 134-135 °C |

| Appearance | White solid |

| Solubility | Soluble in DMSO and methanol |

Synthesis of this compound

This compound is typically synthesized from L-glutamic acid. The synthesis involves the protection of the amino group with a benzyloxycarbonyl (Z) group, followed by cyclization to form the pyroglutamate ring. A common method involves the formation of a Z-glutamic anhydride intermediate, which is then cyclized in the presence of a base like dicyclohexylamine (DCHA).[3]

Quantitative Data on this compound Synthesis

The following table summarizes the reported yields for the synthesis of this compound and a related intermediate.

| Product | Starting Material | Method | Reported Yield | Reference |

| Z-Glu-Anhydride | Z-Glu-OH | Cyclization with DCC | 97% | [3] |

| Z-pGlu-OH·DCHA | Z-Glu-anhydride | Cyclization with DCHA | Quantitative | [3] |

| Z-pGlu-OH | Z-pGlu-OH·DCHA salt | Acidification | 88% |

Application of this compound in Peptide Synthesis

This compound is utilized as a building block in both solution-phase and solid-phase peptide synthesis to introduce an N-terminal pyroglutamic acid residue. The benzyloxycarbonyl (Z) group serves as a protecting group for the secondary amine within the pyroglutamate ring.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound is coupled to the N-terminus of the resin-bound peptide chain in the final coupling step. Standard coupling reagents used in peptide synthesis can be employed for this purpose.

Solution-Phase Peptide Synthesis

This compound can also be used in solution-phase peptide synthesis, where it is coupled to a peptide fragment in solution. This method is often employed for the large-scale synthesis of peptides.

Experimental Protocols

Synthesis of this compound from Z-Glu-OH

Materials:

-

Z-Glu-OH

-

Dicyclohexylcarbodiimide (DCC)

-

Tetrahydrofuran (THF)

-

Dicyclohexylamine (DCHA)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Petroleum ether

Procedure:

-

Synthesis of Z-Glu-Anhydride:

-

To a solution of Z-Glu-OH (5.6 g, 0.02 mol) in THF (50 mL), add DCC (4.12 g, 0.02 mol).

-

Allow the reaction to proceed overnight.

-

Filter off the dicyclohexylurea (DCU) byproduct.

-

Concentrate the solvent and recrystallize the resulting anhydride from chloroform/ether.

-

Yield: 97%; mp: 86-88 °C.

-

-

Synthesis of Z-pGlu-OH·DCHA salt:

-

Add a solution of DCHA (98 mL, 0.5 mol) in ether (150 mL) dropwise to a stirred solution of Z-Glu-anhydride (131.5 g, 0.5 mol) in THF (200 mL) and ether (400 mL).

-

After 12 hours, filter off the Z-pGlu-OH·DCHA salt, wash with ether, and recrystallize from chloroform/ether or methanol.

-

Yield: Quantitative; mp: 199-200 °C.

-

-

Synthesis of Z-pGlu-OH:

-

Stir the Z-pGlu-OH·DCHA salt (44.4 g, 100 mmol) with 1M HCl (300 mL) and EtOAc (350 mL) for 1 hour.

-

After filtration, wash the organic phase with water, dry over Na₂SO₄, and concentrate.

-

Recrystallize the residue from EtOAc/petroleum ether.

-

Yield: 23.2 g (88%); mp: 134-135 °C.

-

General Protocol for Coupling of this compound in Solid-Phase Peptide Synthesis (Adapted from Boc-pGlu-OH coupling)

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF.

-

Deprotection: If the N-terminal amino acid is protected, perform the deprotection step according to the specific chemistry (e.g., TFA for Boc, piperidine for Fmoc).

-

Neutralization: Neutralize the resin with a solution of DIEA in DMF.

-

Activation of this compound: In a separate vessel, dissolve 2 equivalents of this compound and 1.95 equivalents of HBTU in DMF. Add 3 equivalents of DIEA to the solution. Allow the pre-activation to proceed for 2-3 minutes.

-

Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin thoroughly with DMF and then with a suitable solvent like dichloromethane (DCM).

Cleavage and Deprotection of the Z-pGlu-Peptide

The final step is the cleavage of the peptide from the resin and the removal of the Z-protecting group and any side-chain protecting groups. The Z-group is typically removed by catalytic hydrogenation.

Materials:

-

Z-pGlu-peptide-resin

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen source

-

Suitable solvent (e.g., methanol, acetic acid)

Procedure:

-

Suspend the Z-pGlu-peptide-resin in a suitable solvent.

-

Add the Pd/C catalyst.

-

Subject the mixture to hydrogenation until the deprotection is complete (monitored by a suitable analytical technique like HPLC).

-

Filter off the catalyst and the resin.

-

Isolate the crude peptide by precipitation or lyophilization.

Purification of the pGlu-Peptide

The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Crude pGlu-peptide

-

RP-HPLC system

-

C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., Mobile Phase A).

-

Inject the sample onto the C18 column.

-

Elute the peptide using a gradient of Mobile Phase B.

-

Collect the fractions containing the pure peptide.

-

Confirm the purity and identity of the peptide by analytical HPLC and mass spectrometry.

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualization of Workflows

Synthesis of this compound

Caption: Workflow for the synthesis of this compound from Z-Glu-OH.

Solid-Phase Synthesis of a pGlu-Peptide using this compound

Caption: General workflow for the solid-phase synthesis of an N-terminal pGlu-peptide using this compound.

Conclusion

The use of this compound provides a reliable and efficient method for the introduction of N-terminal pyroglutamic acid in peptide synthesis. This modification is crucial for enhancing the stability and biological activity of many therapeutic peptides. The direct coupling of this compound offers superior control and leads to higher purity of the final product compared to in-situ cyclization methods. By following the detailed protocols and understanding the workflows presented in this guide, researchers, scientists, and drug development professionals can effectively synthesize pGlu-containing peptides for a wide range of applications.

References

An In-depth Technical Guide to the Z-Group Protection of Pyroglutamic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the protection of pyroglutamic acid using the benzyloxycarbonyl (Z) group. It details the synthetic route, experimental protocols, and quantitative data associated with the process, offering valuable insights for its application in peptide synthesis and drug development.

Introduction

Pyroglutamic acid, a cyclic lactam of glutamic acid, is a crucial chiral building block in the synthesis of various pharmaceuticals. Its N-terminal protection is often a necessary step in peptide synthesis to prevent unwanted side reactions. The benzyloxycarbonyl (Z) group is a widely used protecting group for amines, valued for its stability under various conditions and its facile removal by hydrogenolysis.

Direct N-acylation of pyroglutamic acid with benzyl chloroformate under standard conditions has been reported to yield only 20% of the desired N-acylated product.[1] Consequently, the more efficient and widely adopted method for the synthesis of N-Z-pyroglutamic acid (Z-pGlu-OH) involves the cyclization of N-Z-glutamic acid.[1]

Synthetic Pathway

The synthesis of Z-pGlu-OH from Z-L-glutamic acid (Z-Glu-OH) is a multi-step process that proceeds through the formation of an anhydride intermediate, followed by a catalyzed cyclization and subsequent acidification.

Diagram of the Synthetic Workflow

References

Z-Pyr-OH (N-benzyloxycarbonyl-L-pyroglutamic acid): A Technical Guide to its Mechanism of Action in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function and application of Z-Pyr-OH, more formally known as N-benzyloxycarbonyl-L-pyroglutamic acid (Z-pGlu-OH), in chemical synthesis. The primary focus is on its role in peptide synthesis, where it serves as a crucial building block for introducing an N-terminal pyroglutamyl (pGlu) residue. This modification is of significant interest in drug development due to its ability to enhance peptide stability and influence biological activity.

Introduction to Z-pGlu-OH and the Significance of N-Terminal Pyroglutamic Acid

Z-pGlu-OH is a derivative of pyroglutamic acid, a cyclic lactam of glutamic acid. The benzyloxycarbonyl (Z) group is a well-established amine protecting group in peptide synthesis, first introduced by Bergmann and Zervas.[1][2] The presence of the Z group allows for the controlled coupling of the pyroglutamic acid moiety to the N-terminus of a peptide chain.

The incorporation of an N-terminal pyroglutamyl residue is a common post-translational modification found in a variety of biologically active peptides and proteins.[3] This modification offers several key advantages in the design of peptide-based therapeutics:

-

Increased Stability: The cyclic structure of the pyroglutamyl residue protects the peptide from degradation by aminopeptidases, which typically require a free N-terminal amine for their enzymatic activity. This can significantly increase the in vivo half-life of a peptide drug.[4]

-

Conformational Constraint: The pGlu residue can introduce a degree of conformational rigidity to the peptide backbone, which can be critical for receptor binding and eliciting a specific biological response.[4]

Core Mechanism of Action in Peptide Synthesis

The primary role of Z-pGlu-OH in synthesis is to act as a terminating amino acid derivative in solid-phase or solution-phase peptide synthesis. Its mechanism of action is centered around the standard procedures for peptide bond formation, which involves the activation of its free carboxyl group followed by nucleophilic attack from the free amine of the growing peptide chain.

The overall process can be broken down into the following key stages:

-

Deprotection of the Resin-Bound Peptide: In solid-phase peptide synthesis (SPPS), the N-terminal protecting group (e.g., Fmoc or Boc) of the peptide attached to the solid support is removed to expose a free primary or secondary amine.

-

Activation of Z-pGlu-OH: The carboxylic acid of Z-pGlu-OH is activated in situ using a coupling reagent. This transforms the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon highly electrophilic. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions such as racemization. Other classes of coupling reagents include phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HBTU).

-

Peptide Bond Formation (Coupling): The activated Z-pGlu-OH is then introduced to the resin-bound peptide. The free N-terminal amine of the peptide acts as a nucleophile, attacking the activated carbonyl carbon of Z-pGlu-OH to form a new peptide bond.

-

Final Deprotection (Cleavage): Once the synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups, along with the N-terminal Z group, are removed. The Z group is typically removed under harsh acidic conditions (e.g., HBr in acetic acid) or through catalytic hydrogenation.

The following diagram illustrates the general workflow for the incorporation of Z-pGlu-OH in solid-phase peptide synthesis.

Caption: General workflow for incorporating Z-pGlu-OH in SPPS.

The mechanism of activation by a carbodiimide (DCC) and an additive (HOBt) is a common strategy to enhance coupling efficiency and reduce the risk of racemization, although racemization is not a concern for the pGlu moiety itself once formed.

Caption: Activation of Z-pGlu-OH using DCC and HOBt.

Quantitative Data

While comprehensive quantitative data directly comparing various coupling reagents for Z-pGlu-OH is not extensively compiled in a single source, yields from related syntheses provide valuable insights. The efficiency of coupling is dependent on factors such as the coupling reagent, reaction time, and the steric hindrance of the resin-bound peptide. The table below summarizes reported yields for the synthesis of pGlu derivatives and pGlu-containing peptides using different strategies.

| Product/Process | Protecting Group Strategy | Coupling/Synthesis Method | Reported Yield | Reference |

| Z-pGlu-OH from Z-glutamic acid anhydride | Z | Cyclization catalyzed by DCHA | Quantitative | |

| Boc-Gly-pGlu-Val-NH2 | Boc | Solution phase synthesis with CDI as coupling reagent | 79% | |

| Fmoc-pGlu-OSu | Fmoc | Conversion of Fmoc-pGlu-Cl with HOSu and NMM | 84% | |

| pGlu-Leu-Gly-Pro-Gln-Gly-OH | Boc/Bzl | Reflux in TFA/anisole for cleavage and deprotection | 70% |

Note: DCHA = Dicyclohexylamine, CDI = Carbonyldiimidazole, HOSu = N-Hydroxysuccinimide, NMM = N-Methylmorpholine, TFA = Trifluoroacetic acid.

Experimental Protocols

The following protocols provide a generalized methodology for the incorporation of Z-pGlu-OH in a standard solid-phase peptide synthesis workflow.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

-

Resin Preparation:

-

Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide) with the desired peptide sequence already assembled.

-

Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

-

Fmoc-Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for an additional 15 minutes to ensure complete removal of the N-terminal Fmoc group.

-

Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and again with DMF (5 times).

-

-

Coupling of Z-pGlu-OH:

-

In a separate vessel, prepare the activation mixture:

-

Dissolve Z-pGlu-OH (3 equivalents relative to resin substitution) in DMF.

-

Add HOBt (3 equivalents).

-

Add DIC (3 equivalents).

-

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

Add the activation mixture to the washed resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

-

Monitoring the Coupling:

-

Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the absence of free primary amines and thus, a complete coupling reaction.

-

If the Kaiser test is positive (blue beads), extend the reaction time or repeat the coupling step with a fresh activation mixture.

-

-

Washing:

-

Once the coupling is complete, thoroughly wash the resin with DMF (5 times) and dichloromethane (DCM) (3 times).

-

-

Cleavage and Z-Group Deprotection:

-

Dry the resin under vacuum.

-

Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups and the Z-group. For the Z-group, catalytic hydrogenation (e.g., H₂, Pd/C in methanol) is a common method if the peptide is cleaved from the resin first. Alternatively, strong acidolysis (e.g., HBr in acetic acid) can be used, but this is a harsh method that may affect other parts of the peptide.

-

-

Purification:

-

Following cleavage, precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conclusion

This compound (Z-pGlu-OH) is an essential reagent for the synthesis of peptides containing an N-terminal pyroglutamic acid residue. Its mechanism of action follows the established principles of peptide chemistry, involving the activation of its carboxylic acid and subsequent coupling to a free amine. The incorporation of the pGlu moiety is a key strategy in medicinal chemistry to enhance the stability and modulate the conformational properties of peptide-based therapeutics. Careful selection of coupling reagents and reaction conditions is crucial to ensure high yields and purity of the final peptide product.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Applications of Z-Protected Pyroglutamic Acid

N-Benzyloxycarbonyl-L-pyroglutamic acid, commonly referred to as Z-L-pyroglutamic acid (Z-pGlu-OH), is a pivotal chiral building block and synthetic intermediate in modern organic chemistry and drug discovery.[1][2][3] Its conformationally constrained pyrrolidone ring, derived from the cyclization of glutamic acid, offers a rigid scaffold that is invaluable for creating structurally defined molecules.[1][4] The benzyloxycarbonyl (Z or Cbz) protecting group on the lactam nitrogen enhances solubility and provides a stable, yet readily cleavable, handle for multi-step syntheses. This guide provides a comprehensive overview of the core applications of Z-pGlu-OH, featuring detailed experimental protocols, quantitative data, and workflow visualizations to support its use in research and development.

Core Applications in Synthesis and Drug Discovery

Z-L-pyroglutamic acid is a versatile precursor utilized in diverse fields, from peptide synthesis to the development of neuroprotective agents and complex natural products.

Peptide Synthesis

The primary application of Z-pGlu-OH is in peptide synthesis. The pyroglutamyl moiety is the N-terminal residue of many biologically active peptides, including Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH). The cyclic structure protects the peptide from degradation by aminopeptidases, thereby extending its biological half-life.

-

Thyrotropin-Releasing Hormone (TRH) Analogues : Z-pGlu-OH is a fundamental starting material for the synthesis of TRH (pGlu-His-Pro-NH2) and its analogues. Modifications of the pyroglutamic acid ring are a key strategy for developing analogues with selective agonist or antagonist activity at TRH receptor subtypes (TRH-R1 and TRH-R2), which are targets for neurological disorders. For instance, replacing the pGlu residue with l-pyro-2-aminoadipic acid (pAad) has led to the discovery of potent and selective TRH-R2 agonists.

-

Gonadotropin-Releasing Hormone (GnRH) Antagonists : In the synthesis of GnRH antagonists like Degarelix, unnatural amino acids are incorporated to enhance potency and duration of action. Z-protected pyroglutamic acid can serve as a chiral template or starting point for the synthesis of these complex, non-proteinogenic amino acids used in GnRH antagonist structures.

Asymmetric Synthesis and Chiral Scaffolding

As a readily available and inexpensive chiral synthon, Z-pGlu-OH is extensively used in asymmetric synthesis. Its two distinct carbonyl groups (lactam and carboxylic acid) and the protected nitrogen allow for differential modification, making it a versatile precursor for a wide range of chiral molecules.

-

Conformationally Constrained Amino Acids : The rigid pyroglutamate scaffold is an ideal starting point for synthesizing novel, conformationally restricted analogues of amino acids such as lysine, ornithine, and glutamine. These constrained analogues are crucial tools for studying peptide conformation-activity relationships and for designing peptidomimetics with improved pharmacological properties.

-

Bioactive Natural Products : The inherent chirality of Z-pGlu-OH is exploited in the total synthesis of complex bioactive natural products. It provides a reliable method for introducing a key stereocenter that is then elaborated to construct the final target molecule.

Drug Discovery and Development

Beyond peptide hormones, Z-pGlu-OH is a building block for various therapeutic agents.

-

Neuroprotective Agents : Research has shown that pyroglutamic acid and its derivatives exhibit neuroprotective properties. They have been investigated for their potential to protect against glutamate-induced seizures and cerebral ischemia. A combination of pyroglutamic acid and pyrrolidone was found to significantly increase cerebral blood circulation and survival rates in rat models of brain ischemia.

-

Cognitive Enhancers : Z-L-pyroglutamic acid is explored as a precursor in the development of cognitive enhancers, leveraging the known biological role of pyroglutamic acid in the brain.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and application of Z-protected pyroglutamic acid and its derivatives.

Table 1: Synthesis and Deprotection Yields of Z-L-Pyroglutamic Acid

| Reaction | Starting Material | Reagents | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Z-Group Protection | Z-Glu-anhydride | Dicyclohexylamine (DCHA) | Quantitative (salt), 88% (free acid) |

| Z-Group Deprotection | Z-pGlu-OH Derivative | H₂, 5% Pd/C, Methanol | Not specified, but generally high | |

Table 2: Biological Activity of TRH Analogues with Modified Pyroglutamic Acid Residue

| Analogue Description | Receptor Target | Activity Metric | Value | Reference(s) |

|---|---|---|---|---|

| pAad replaces pGlu, N-1 isopropyl on His | TRH-R1 | EC₅₀ | >100 µM | |

| pAad replaces pGlu, N-1 isopropyl on His | TRH-R2 | EC₅₀ | 1.9 µM | |

| pAad replaces pGlu, N-1 methyl on His | TRH-R1 | EC₅₀ | 0.0049 µM |

| pAad replaces pGlu, N-1 methyl on His | TRH-R2 | EC₅₀ | 0.0024 µM | |

Key Experimental Protocols

Detailed methodologies for the synthesis, use, and deprotection of Z-L-pyroglutamic acid are provided below.

Synthesis of Z-L-Pyroglutamic Acid (Z-pGlu-OH)

This protocol is adapted from the cyclization of Z-L-glutamic acid anhydride.

Step 1: Formation of the DCHA Salt

-

Dissolve Z-L-glutamic acid anhydride (131.5 g, 0.5 mol) in a mixture of tetrahydrofuran (THF, 200 mL) and diethyl ether (Et₂O, 400 mL).

-

To this solution, add a solution of dicyclohexylamine (DCHA) (98 mL, 0.5 mol) in Et₂O (150 mL) dropwise with stirring.

-

Continue stirring for 12 hours.

-

Filter the resulting precipitate, which is the Z-pGlu-OH·DCHA salt.

-

Wash the salt thoroughly with Et₂O and recrystallize from chloroform/Et₂O or methanol.

-

Yield : Quantitative (221.6 g).

-

Melting Point : 199–200 °C.

-

Step 2: Liberation of the Free Acid

-

Suspend the Z-pGlu-OH·DCHA salt (44.4 g, 100 mmol) in a biphasic mixture of 1M hydrochloric acid (HCl, 300 mL) and ethyl acetate (EtOAc, 350 mL).

-

Stir the mixture vigorously for 1 hour.

-

Separate the organic phase, wash with water, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution under reduced pressure.

-

Recrystallize the residue from EtOAc/petroleum ether to yield pure Z-pGlu-OH.

-

Yield : 88% (23.2 g).

-

Melting Point : 134–135 °C.

-

Coupling of Z-pGlu-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard coupling procedure on a resin-bound peptide with a free N-terminal amine.

-

Resin Preparation : Swell the peptide-resin (e.g., Rink Amide resin with the Fmoc group removed from the final amino acid) in N,N-dimethylformamide (DMF).

-

Activation Solution : In a separate vessel, dissolve Z-pGlu-OH (3 equivalents relative to resin loading), a coupling agent such as HATU (2.9 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.

-

Coupling Reaction : Add the activated solution to the resin vessel and agitate at room temperature for 1-2 hours.

-

Washing : Thoroughly wash the resin sequentially with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

-

Confirmation : Confirm the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

Deprotection of the Z-Group (Hydrogenolysis)

This protocol outlines the removal of the benzyloxycarbonyl protecting group.

-

Dissolve the Z-protected peptide or molecule in a suitable solvent, typically methanol (MeOH) or ethanol (EtOH).

-

Add a catalytic amount of Palladium on carbon (e.g., 5-10% Pd/C) to the solution.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes involving Z-protected pyroglutamic acid.

Caption: Workflow for the synthesis of Z-pGlu-OH via DCHA-catalyzed cyclization.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using Z-pGlu-OH.

Caption: Logical relationships of applications derived from Z-pGlu-OH.

References

Z-Pyr-OH: A Versatile Scaffold for Drug Discovery - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyloxycarbonyl-L-pyroglutamic acid, commonly referred to as Z-Pyr-OH, has emerged as a valuable and versatile building block in the field of medicinal chemistry and drug discovery. Its rigid, cyclic structure, derived from L-glutamic acid, provides a unique conformational constraint that is advantageous in the design of potent and selective inhibitors for a range of therapeutic targets. The presence of the benzyloxycarbonyl (Z) protecting group offers stability and allows for selective chemical modifications, making it an ideal starting point for the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on its role in the development of inhibitors for prolyl oligopeptidase (POP) and dipeptidyl peptidase-4 (DPP-4), as well as its potential in the design of neuroprotective agents.

Chemical Properties and Synthesis

This compound is a white to off-white crystalline solid with the molecular formula C₁₃H₁₃NO₅ and a molecular weight of 263.25 g/mol . It is soluble in various organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethyl acetate. The pyroglutamic acid moiety provides a chiral scaffold, which is often crucial for specific interactions with biological targets.

The synthesis of this compound derivatives, such as amides and esters, can be achieved through standard peptide coupling and esterification reactions.

This compound in the Development of Prolyl Oligopeptidase (POP) Inhibitors

Prolyl oligopeptidase (POP) is a serine protease that plays a significant role in the metabolism of proline-containing neuropeptides and has been implicated in the pathophysiology of neurodegenerative and psychiatric disorders.[1] Inhibition of POP is a promising therapeutic strategy for conditions like Alzheimer's disease and depression.[1]

Structure-Activity Relationship (SAR) of this compound-based POP Inhibitors

The this compound scaffold has been instrumental in the design of potent POP inhibitors. A key example is Z-Pro-Prolinal, a dipeptide aldehyde that acts as a transition-state analog inhibitor of POP.[2] The structure-activity relationship studies of POP inhibitors derived from this compound and related structures have revealed several key features for potent inhibition:

-

P1 Site Modification: The pyrrolidine ring of the pyroglutamic acid moiety fits into the S1 subsite of the POP active site. Modifications at this position are generally not well-tolerated.

-

P2 Site Variation: The benzyloxycarbonyl group occupies the S2 subsite. Variations in the aromatic ring and the carbamate linker can influence potency and selectivity.

-

Warhead Introduction: The introduction of an electrophilic "warhead" that can covalently or non-covalently interact with the catalytic serine residue (Ser554) in the active site of POP is crucial for high inhibitory potency. Aldehydes, nitriles, and boronic acids are common warheads used in POP inhibitors.[3][4]

Quantitative Data of this compound Derived POP Inhibitors

The inhibitory potency of this compound derivatives against POP is typically evaluated by measuring their IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values.

| Compound | Target | IC₅₀ | Kᵢ | Reference(s) |

| Z-Pro-Prolinal | Prolyl Oligopeptidase (POP) | - | 5 nM | |

| Z-Val-prolinal | Prolyl Oligopeptidase (POP) | - | - | |

| Z-Pyr-prolinal | Prolyl Oligopeptidase (POP) | - | - | |

| Z-Gly-Pro-CH₂Cl | Prolyl Oligopeptidase (POP) | - | - |

Note: Specific IC₅₀ and Kᵢ values for Z-Val-prolinal, Z-Pyr-prolinal, and Z-Gly-Pro-CH₂Cl were not explicitly found in the search results, but their effectiveness was reported to be parallel to their in vitro inhibitory activities.

This compound in the Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for regulating glucose homeostasis. DPP-4 inhibitors are a class of oral anti-diabetic drugs used for the treatment of type 2 diabetes.

Structure-Activity Relationship (SAR) of this compound Analogues as DPP-4 Inhibitors

While direct incorporation of the intact this compound moiety into DPP-4 inhibitors is less common, the pyroglutamic acid scaffold serves as a valuable template for designing non-peptidomimetic inhibitors. The key SAR insights for DPP-4 inhibitors often revolve around mimicking the dipeptide substrate of the enzyme. The pyrrolidine ring of pyroglutamic acid can serve as a P1 residue mimic, and modifications at other positions can be explored to occupy the S1 and S2 pockets of the DPP-4 active site. The design of potent DPP-4 inhibitors often involves the incorporation of specific functional groups that can form key interactions with amino acid residues in the active site, such as hydrogen bonds with Glu205, Glu206, and Tyr662, and hydrophobic interactions with Phe357.

This compound in the Design of Neuroprotective Agents

The rigid framework of pyroglutamic acid makes it an attractive scaffold for the development of neuroprotective agents targeting various mechanisms implicated in neurodegenerative diseases. Derivatives of pyroglutamic acid have been investigated for their potential to modulate pathways involved in oxidative stress, neuroinflammation, and neuronal apoptosis. The conformational constraint imposed by the pyroglutamic acid ring can lead to higher binding affinity and selectivity for specific neuronal targets.

Experimental Protocols

General Protocol for the Synthesis of this compound Amides

This protocol describes a general method for the synthesis of amides from this compound and a primary or secondary amine using a peptide coupling agent.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Peptide coupling reagent (e.g., HATU, HBTU, or DCC)

-

Base (e.g., DIPEA or NMM)

-

Anhydrous solvent (e.g., DMF or DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve this compound (1 equivalent) in the anhydrous solvent.

-

Add the base (2-3 equivalents) to the solution.

-

Add the peptide coupling reagent (1.1 equivalents) and stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add the amine (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system.

General Protocol for the Synthesis of this compound Esters

This protocol outlines a general method for the synthesis of esters from this compound and an alcohol using an acid catalyst.

Materials:

-

This compound

-

Alcohol

-

Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene or benzene)

-

Dean-Stark apparatus (optional, for removal of water)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Combine this compound (1 equivalent), the alcohol (excess), and the acid catalyst (catalytic amount) in the anhydrous solvent.

-

If using a Dean-Stark apparatus, reflux the mixture to azeotropically remove the water formed during the reaction. Otherwise, reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system.

Signaling Pathways and Workflows

Prolyl Oligopeptidase (POP) Signaling and Inhibition

References

- 1. Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific inhibitors of pyroglutamyl peptidase I and prolyl endopeptidase do not change the in vitro release of TRH or its content in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of covalent prolyl oligopeptidase boronic ester inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability of Z-Pyr-OH in Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-benzyloxycarbonyl-L-pyroglutamic acid (Z-Pyr-OH) at the N-terminus of therapeutic peptides is a strategic approach to enhance their metabolic stability. The pyroglutamate (pGlu) moiety effectively blocks degradation by aminopeptidases, thereby prolonging the in vivo half-life of the peptide. However, the stability of the this compound residue itself is a critical consideration during synthesis, purification, formulation, and storage. This technical guide provides a comprehensive overview of the stability of this compound in peptides, including its degradation pathways, factors influencing its stability, and detailed experimental protocols for its assessment.

Core Concepts: Understanding the Stability of this compound

The stability of a this compound-containing peptide is primarily influenced by the chemical liabilities of two key structural features: the pyroglutamic acid ring and the benzyloxycarbonyl (Z) protecting group.

1. Stability of the Pyroglutamic Acid Ring:

The five-membered lactam ring of pyroglutamic acid is susceptible to hydrolysis, particularly under acidic conditions. This can result in two primary degradation products:

-

Ring-Opening: The lactam is hydrolyzed to form an N-terminal glutamic acid (Glu) residue. This exposes a free N-terminus, making the peptide susceptible to degradation by aminopeptidases, thus negating the primary purpose of the pyroglutamate modification.

-

Peptide Bond Cleavage: The peptide bond between the pyroglutamic acid and the adjacent amino acid can be cleaved under strong acidic conditions.

While the pGlu residue confers significant resistance to enzymatic degradation by aminopeptidases, specific enzymes known as pyroglutamate aminopeptidases can recognize and cleave the pGlu moiety. The susceptibility to these enzymes is sequence-dependent and should be considered in the context of the peptide's therapeutic application and biological environment.

2. Stability of the Benzyloxycarbonyl (Z) Group:

The benzyloxycarbonyl group is a commonly used protecting group in peptide synthesis. Its stability is a crucial factor during the synthesis and handling of this compound-containing peptides. The Z-group is generally stable under moderately acidic and basic conditions. However, it is susceptible to cleavage under the following conditions:

-

Strong Acids: Reagents such as hydrogen bromide (HBr) in acetic acid or liquid hydrogen fluoride (HF) will cleave the Z-group. It is important to note that the Z-group is generally considered stable to the trifluoroacetic acid (TFA) cocktails commonly used for peptide cleavage from solid-phase resins in Fmoc/tBu chemistry.

-

Catalytic Hydrogenolysis: The Z-group can be readily removed by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst.

-

Sodium in Liquid Ammonia: This reducing agent will also cleave the Z-group.

For a this compound-containing peptide, the primary stability concern regarding the Z-group during its lifecycle as a therapeutic agent is its susceptibility to hydrolysis, particularly at non-neutral pH.

Quantitative Stability Data

While specific kinetic data for the degradation of this compound in a wide range of peptide sequences and buffer conditions is not extensively available in the public domain, the following tables summarize the known stability characteristics and provide representative data for related structures. This information can be used to guide formulation development and stability study design.

Table 1: Chemical Stability of the Pyroglutamyl (pGlu) Moiety

| Stress Condition | Degradation Pathway | Observations and Quantitative Data |

| Acidic pH | Ring-opening to Glutamic Acid | The pGlu-peptide bond is labile to acid hydrolysis. In dilute HCl, both ring-opening and cleavage of the pGlu-peptide linkage can occur[1]. The half-life of N-terminal glutamic acid to form pyroglutamic acid is approximately 9 months in a pH 4.1 buffer at 45°C, indicating that the reverse reaction (ring-opening) is also pH and temperature-dependent[2]. |

| Neutral to Basic pH | Generally Stable | The rate of pGlu formation from glutamine is pH-dependent, with increased rates at non-neutral pH. This suggests that the pGlu ring is most stable around neutral pH[3][4]. |

| Enzymatic | Cleavage by Pyroglutamate Aminopeptidases | Specific enzymes can hydrolyze the pGlu residue. For example, the degradation of Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH2) in human plasma is initiated by a specific pyroglutamyl aminopeptidase, with a half-life of 9.4 minutes at 37°C[5]. |

Table 2: Stability of the Benzyloxycarbonyl (Z) Group in Peptides

| Stress Condition | Cleavage/Degradation Pathway | Observations and General Stability |

| Strong Acid (e.g., HBr/AcOH, HF) | Acidolysis | Complete and rapid cleavage. |

| Trifluoroacetic Acid (TFA) | Generally Stable | The Z-group is largely stable to standard TFA cleavage conditions used in solid-phase peptide synthesis. |

| Catalytic Hydrogenolysis (H₂/Pd-C) | Hydrogenolysis | Efficient cleavage under mild conditions. |

| Aqueous Buffers (pH 4-8) | Hydrolysis | The stability of the Z-group in aqueous solutions is pH-dependent. While generally stable, prolonged exposure to non-neutral pH, especially at elevated temperatures, can lead to slow hydrolysis. Specific kinetic data is sequence and buffer dependent. |

Experimental Protocols for Stability Assessment

A thorough understanding of the stability of a this compound-containing peptide requires a systematic approach using forced degradation studies. These studies expose the peptide to a range of stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

Protocol 1: Forced Degradation Study of a this compound-Peptide

Objective: To identify the potential degradation products and pathways of a this compound-containing peptide under various stress conditions.

Materials:

-

This compound-peptide sample

-

Hydrochloric acid (HCl) solution (0.1 M and 1 M)

-

Sodium hydroxide (NaOH) solution (0.1 M and 1 M)

-

Hydrogen peroxide (H₂O₂) solution (3%)

-

High-purity water

-

Buffer solutions (e.g., phosphate, acetate, citrate) at various pH values (e.g., 4, 5, 6, 7, 8)

-

Temperature-controlled incubator or water bath

-

Photostability chamber

-

RP-HPLC system with UV detector

-

Mass spectrometer (e.g., LC-MS)

-

pH meter

Methodology:

-

Sample Preparation: Prepare stock solutions of the this compound-peptide in high-purity water or an appropriate buffer at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the peptide stock solution with an equal volume of 0.1 M HCl and 1 M HCl. Incubate samples at a controlled temperature (e.g., 40°C, 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with NaOH before analysis.

-

Basic Hydrolysis: Mix the peptide stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH. Incubate under the same conditions as acidic hydrolysis. Neutralize the samples with HCl before analysis.

-

Oxidative Degradation: Mix the peptide stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for various time points.

-

Thermal Degradation: Incubate the peptide stock solution (in a suitable buffer at a specific pH) at elevated temperatures (e.g., 40°C, 60°C, 80°C) for various time points.

-

Photostability: Expose the peptide stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Analyze the samples by a validated stability-indicating RP-HPLC method. The method should be able to separate the parent peptide from all significant degradation products.

-

Identify the degradation products by LC-MS by comparing their mass-to-charge ratios with the theoretical masses of potential degradation products (e.g., ring-opened peptide, peptide with cleaved Z-group, etc.).

-

Protocol 2: Isothermal Stability Study in Different Buffer Systems

Objective: To evaluate the long-term stability of the this compound-peptide in various pharmaceutically relevant buffer systems.

Materials:

-

This compound-peptide sample

-

A series of buffers (e.g., acetate pH 4.0, citrate pH 5.0, phosphate pH 6.0, phosphate pH 7.0, borate pH 8.0)

-

Temperature-controlled stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)

-

RP-HPLC system with UV detector

-

Mass spectrometer (LC-MS)

Methodology:

-

Formulation Preparation: Prepare formulations of the this compound-peptide in each buffer system at the target concentration.

-

Stability Storage: Place the formulations in stability chambers under both accelerated (40°C/75% RH) and long-term (25°C/60% RH) storage conditions.

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analysis: Analyze the samples for purity and the formation of degradation products using a validated stability-indicating RP-HPLC method. Characterize any significant degradants using LC-MS.

-

Data Analysis: Plot the percentage of remaining parent peptide versus time for each condition. Determine the degradation rate constants and shelf-life of the peptide in each buffer system.

Visualizing Workflows and Pathways

Experimental Workflow for Forced Degradation Study

References

- 1. researchgate.net [researchgate.net]

- 2. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics and pattern of degradation of thyrotropin-releasing hormone (TRH) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Z-Pyr-OH in the Synthesis of Neuroprotective Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides with therapeutic potential, particularly in the realm of neuroprotection, demands precision, stability, and biological efficacy. A key strategy in achieving these attributes is the incorporation of a pyroglutamyl (pGlu) residue at the N-terminus of the peptide chain. This modification, often accomplished using Z-L-pyroglutamic acid (Z-Pyr-OH) or its derivatives, confers enhanced stability against enzymatic degradation, a critical factor for the bioavailability and therapeutic window of peptide-based drugs. This in-depth technical guide explores the pivotal role of this compound in the synthesis of neuroprotective peptides, providing detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows.

The Significance of N-Terminal Pyroglutamic Acid in Neuroprotective Peptides

The N-terminal pyroglutamic acid is a cyclic lactam formed from a glutamine or glutamic acid residue.[1] This structural feature is not merely a synthetic artifact but a naturally occurring post-translational modification found in numerous biologically active peptides, including Thyrotropin-Releasing Hormone (TRH).[1] The primary advantage of a pGlu N-terminus is its ability to protect peptides from degradation by aminopeptidases, enzymes that cleave amino acids from the free N-terminus of a polypeptide chain.[2] This increased stability is paramount for neuroprotective peptides, which must traverse biological environments and maintain their structural integrity to exert their therapeutic effects.[2]

Z-L-pyroglutamic acid (this compound) is a valuable building block in peptide synthesis, specifically for the introduction of this protective pGlu moiety.[1] Its benzyloxycarbonyl (Z) protecting group allows for controlled coupling reactions within a solid-phase peptide synthesis (SPPS) workflow.

Quantitative Data on the Synthesis of Pyroglutamyl Peptides

The efficiency of incorporating a pyroglutamyl residue can be influenced by the chosen synthetic strategy, coupling reagents, and the specific peptide sequence. Below is a summary of typical yields and purities achieved in the synthesis of pGlu-containing peptides using solid-phase peptide synthesis (SPPS).

| Synthetic Strategy | Coupling Reagent | Crude Yield (%) | Purity (%) | Reference |

| Fmoc-SPPS | HCTU | 78.52 - 90.84 | >95 | |

| Fmoc-SPPS | COMU | 78.52 - 90.84 | >95 | |

| Fmoc-SPPS | PyBOP | 78.52 - 90.84 | >95 | |

| Boc-SPPS (Direct Coupling) | HBTU/HOBt | 60 - 80 | >90 | |

| Boc-SPPS (N-Terminal Cyclization) | - | 50 - 70 | >85 |

Note: Yields and purities are dependent on the specific peptide sequence, resin, and purification methods employed. The data presented are illustrative of typical outcomes.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a generic neuroprotective peptide containing an N-terminal pyroglutamyl residue using Fmoc-based solid-phase peptide synthesis (SPPS) with Fmoc-pGlu-OH, a derivative of this compound.

Materials and Reagents

-